molecular formula C14H23NO2 B14456081 1-Butylamino-3-(o-methoxyphenyl)-2-propanol CAS No. 73972-48-2

1-Butylamino-3-(o-methoxyphenyl)-2-propanol

Cat. No.: B14456081
CAS No.: 73972-48-2
M. Wt: 237.34 g/mol
InChI Key: NYUDRCHSZYHVOY-UHFFFAOYSA-N
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Description

1-Butylamino-3-(o-methoxyphenyl)-2-propanol is an organic compound that belongs to the class of beta-amino alcohols These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of o-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:

    Condensation: o-Methoxybenzaldehyde reacts with butylamine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to the corresponding amine using sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butylamino-3-(o-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a beta-blocker or other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol would depend on its specific application. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This would result in decreased heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar structure.

    Metoprolol: Another beta-blocker used in the treatment of cardiovascular diseases.

Comparison

1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have unique properties compared to these similar compounds, such as different pharmacokinetics, potency, or side effect profiles. Its uniqueness could be attributed to the specific arrangement of functional groups and the presence of the o-methoxyphenyl moiety.

Conclusion

This compound is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers

Properties

CAS No.

73972-48-2

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

1-(butylamino)-3-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C14H23NO2/c1-3-4-9-15-11-13(16)10-12-7-5-6-8-14(12)17-2/h5-8,13,15-16H,3-4,9-11H2,1-2H3

InChI Key

NYUDRCHSZYHVOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(CC1=CC=CC=C1OC)O

Origin of Product

United States

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